3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol
Description
3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol is a secondary alcohol and amine derivative featuring a propanolamine backbone linked to a 4-isopropylbenzyl group.
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-15/h4-7,11,14-15H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGTXQRJDQEBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(propan-2-yl)benzyl chloride with 3-aminopropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-(propan-2-yl)benzyl chloride in an appropriate solvent such as dichloromethane.
- Add 3-aminopropanol and a base such as sodium hydroxide to the solution.
- Stir the mixture at room temperature for several hours.
- Extract the product using an organic solvent and purify it through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol with key analogs based on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Analogs
Structural Analysis
- Hydrophobic Substituents: The target compound’s 4-isopropylbenzyl group balances lipophilicity and steric bulk, similar to the adamantyl group in 4e (), which enhances membrane permeability but may reduce solubility .
- Amino Alcohol Backbone: The propanolamine chain is shared with Ritodrine (), a known β2-agonist, suggesting the target compound may exhibit similar receptor binding but with altered selectivity due to the isopropylbenzyl substituent . Compounds like 4e–4g () replace the propanolamine with purine scaffolds, shifting activity toward kinase inhibition rather than adrenergic modulation .
Heterocyclic Additions :
Research Findings and Implications
- Substituent Impact : Bulky groups (e.g., adamantyl) improve target affinity but may hinder solubility, whereas smaller alkyl chains (e.g., isopropyl) balance bioavailability and activity .
- Methodological Advances : Crystallographic studies using SHELX () and DFT calculations () underpin structural analyses of similar compounds, providing frameworks for future characterization of the target .
Biological Activity
3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol, also known as 3-amino-3-(4-isopropylphenyl)propan-1-ol , is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following structural and chemical properties:
- Molecular Formula : C13H19NO
- Molecular Weight : 221.30 g/mol
- IUPAC Name : 3-amino-3-(4-isopropylphenyl)propan-1-ol
- SMILES Notation : C(C(C(C1=CC=C(C(C)C)C=C1)N)=O)N
Antimicrobial Activity
Recent studies have indicated that derivatives of 3-amino-3-(4-isopropylphenyl)propan-1-ol exhibit significant antimicrobial properties. For instance, a study on similar compounds showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-amino-3-(4-isopropylphenyl)propan-1-ol | TBD | TBD |
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Anticancer Activity
The anticancer potential of compounds related to 3-amino-3-(4-isopropylphenyl)propan-1-ol has been explored in various contexts. A recent study highlighted that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In a controlled study, a derivative of this compound was tested against human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
The biological activity of 3-amino-3-(4-isopropylphenyl)propan-1-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as alpha-amylase, which is crucial for carbohydrate metabolism. This suggests potential applications in managing diabetes .
- Receptor Modulation : Preliminary data indicate that the compound may interact with neurotransmitter receptors, which could explain its effects on mood and anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
